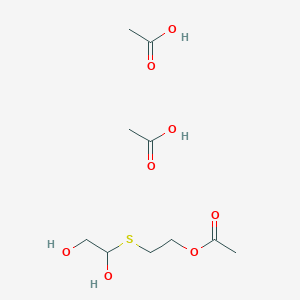
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes both an acetic acid moiety and a 1,2-dihydroxyethylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate typically involves the esterification of acetic acid with 2-(1,2-dihydroxyethylsulfanyl)ethanol. This reaction can be catalyzed by strong acids such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. Catalysts such as silicotungstic acid can be used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Acetic acid and 2-(1,2-dihydroxyethylsulfanyl)ethanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis and oxidation.
Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate involves its hydrolysis to release acetic acid and 2-(1,2-dihydroxyethylsulfanyl)ethanol. The acetic acid can act as a mild acidulant, while the 2-(1,2-dihydroxyethylsulfanyl)ethanol can participate in various biochemical reactions. The molecular targets and pathways involved include esterases that catalyze the hydrolysis of the ester bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the 1,2-dihydroxyethylsulfanyl group.
Methyl butyrate: Another ester with a fruity odor but different functional groups.
Uniqueness
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate is unique due to the presence of the 1,2-dihydroxyethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
77594-20-8 |
|---|---|
Molekularformel |
C10H20O8S |
Molekulargewicht |
300.33 g/mol |
IUPAC-Name |
acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C6H12O4S.2C2H4O2/c1-5(8)10-2-3-11-6(9)4-7;2*1-2(3)4/h6-7,9H,2-4H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
VTYLADXSBFBVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)OCCSC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


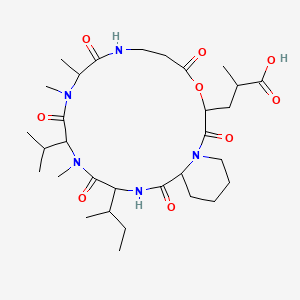
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
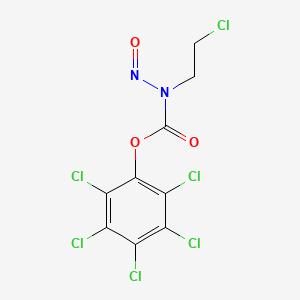
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
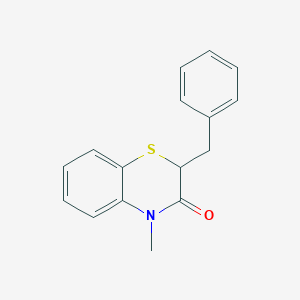

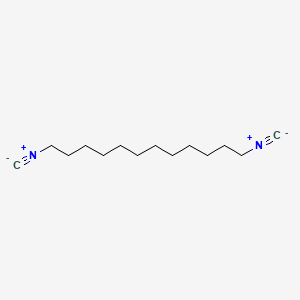
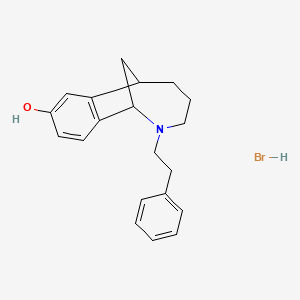
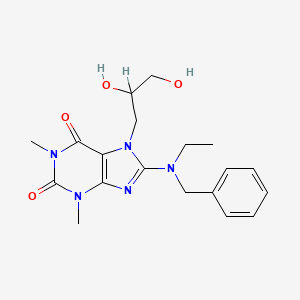
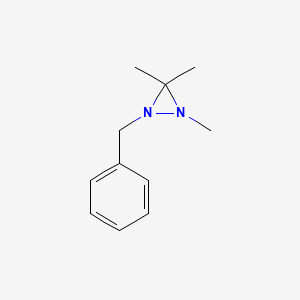

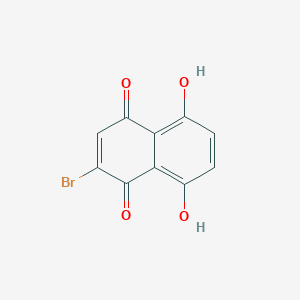
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
